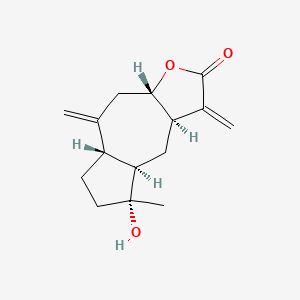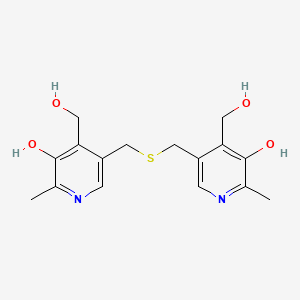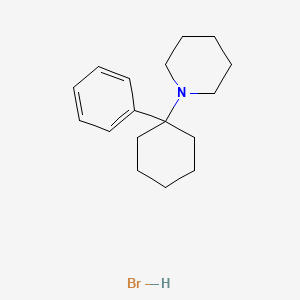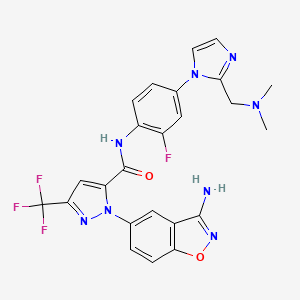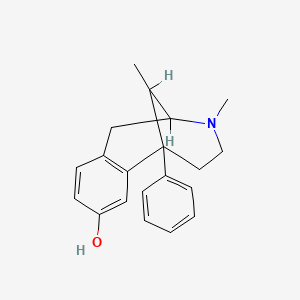![molecular formula C11H13ClN2 B1200563 (3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1200563.png)
(3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epibatidine is an alkaloid.
Applications De Recherche Scientifique
Synthesis Techniques
- Malpass and Cox (1999) described a synthetic route to epibatidine analogues, including endo-5-(6-chloro-3-pyridyl)-2-azabicyclo[2.2.1]heptane, using a 2-azabicyclo[2.2.1]hept-5-ene derivative and reductive Heck chemistry (Malpass & Cox, 1999).
- Houghton et al. (1993) reported an enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives from trans-4-hydroxy-L-proline (Houghton et al., 1993).
- Cox and Malpass (1999) achieved the coupling of N-protected 2-azabicyclo[2.2.1]hept-5-enes with 2-chloro-5-iodopyridine under reductive Heck conditions to synthesize related compounds (Cox & Malpass, 1999).
Functionalization and Chemical Reactions
- Wei et al. (2003) developed a method for epimerizing endo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptan-3-one and synthesized functionalized analogues for binding studies (Wei et al., 2003).
- Petz and Wanner (2013) synthesized 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and derivatives as bicyclic analogues of γ-aminobutyric acid through intermolecular [2+2] photocycloaddition (Petz & Wanner, 2013).
- Spande et al. (1992) isolated a compound from the Ecuadoran poison frog, determining its structure as exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane, representing a new class of alkaloids (Spande et al., 1992).
Structural Analysis
- Britvin and Rumyantsev (2017) carried out structural characterization of 7-azabicyclo[2.2.1]heptane (7-azanorbornane), a nucleus found in epibatidine, in its hydrochloride salt form (Britvin & Rumyantsev, 2017).
- Malpass et al. (2005) explored the synthesis of syn- and anti-isoepibatidine, incorporating chloropyridyl groups in azabicyclo[2.2.1]heptanes (Malpass, Handa, & White, 2005).
Propriétés
Formule moléculaire |
C11H13ClN2 |
|---|---|
Poids moléculaire |
208.69 g/mol |
Nom IUPAC |
(1S,2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8?,9-,10+/m1/s1 |
Clé InChI |
NLPRAJRHRHZCQQ-XVBQNVSMSA-N |
SMILES isomérique |
C1CC2C[C@@H]([C@H]1N2)C3=CN=C(C=C3)Cl |
SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |
SMILES canonique |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |
Pictogrammes |
Acute Toxic |
Synonymes |
epibatidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




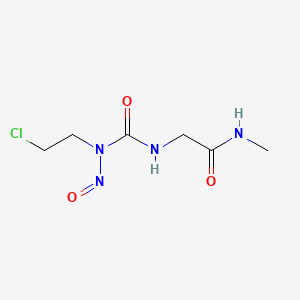

![4-[2-(1-Methyl-5-nitroimidazol-2-yl)sulfanylethoxy]benzoic acid](/img/structure/B1200485.png)

